Sodium2-chlorothiazole-5-sulfinate
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Overview
Description
Sodium2-chlorothiazole-5-sulfinate is a sulfinate salt that has garnered attention due to its versatile reactivity and stability. These compounds are generally colorless, odorless, and non-corrosive solids that are hygroscopic and exist in their hydrated forms . This compound, in particular, is used as a precursor for various sulfur-containing organic molecules.
Preparation Methods
The synthesis of sodium sulfinates, including sodium2-chlorothiazole-5-sulfinate, involves several methods. One common method is the Michael addition of acrylonitrile with thiols, followed by oxidation with hydrogen peroxide in glacial acetic acid to form the corresponding sulfones . Another method involves the reaction of 2-bromo-thiophene with n-BuLi at −78°C, resulting in lithium–bromine exchange and nucleophilic attack by 2-lithiothiophene on BuBr, followed by reaction with DABSO to give the desired sulfinate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Sodium2-chlorothiazole-5-sulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, n-BuLi, and DABSO . The major products formed from these reactions include sulfones, sulfonamides, and other sulfur-containing organic molecules . For example, the reaction with hydrogen peroxide in glacial acetic acid results in the formation of sulfones .
Scientific Research Applications
Sodium2-chlorothiazole-5-sulfinate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organosulfur compounds, including sulfones, sulfonamides, and sulfides In biology, it is used in the study of sulfur-containing biomolecules and their interactionsIn industry, it is used in the production of agrochemicals, pharmaceuticals, and materials science .
Mechanism of Action
The mechanism of action of sodium2-chlorothiazole-5-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It can introduce the -SO2- moiety into various molecules, leading to the formation of sulfones, sulfonamides, and other sulfur-containing compounds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Sodium2-chlorothiazole-5-sulfinate can be compared with other similar compounds, such as sodium sulfinates (RSO2Na), which are also used as building blocks for the synthesis of organosulfur compounds . Similar compounds include vinyl triflones, which are obtained via the iodine-mediated triflylation of styrenes with CF3SO2Na . The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C3HClNNaO2S2 |
---|---|
Molecular Weight |
205.6 g/mol |
IUPAC Name |
sodium;2-chloro-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C3H2ClNO2S2.Na/c4-3-5-1-2(8-3)9(6)7;/h1H,(H,6,7);/q;+1/p-1 |
InChI Key |
KJMDVUYXVFSASJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(SC(=N1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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